Adynerigenin beta-neritrioside
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Overview
Description
Adynerigenin beta-neritrioside is a trisaccharide glycoside isolated from the leaves of the oleander plant (Nerium oleander). It is a steroid glycoside belonging to the cardenolide class, known for its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adynerigenin beta-neritrioside is typically isolated from natural sources, specifically the leaves of Nerium oleander. The isolation process involves extraction with solvents such as methanol or ethanol, followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction methods. advancements in biotechnological approaches may offer potential for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
Adynerigenin beta-neritrioside undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone (Adynerigenin) and sugar moieties.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups present in the structure, resulting in reduced forms of the compound.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Adynerigenin and various sugar moieties.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Adynerigenin beta-neritrioside involves its interaction with cellular targets, particularly enzymes and receptors involved in various biological pathways. As a cardenolide, it is known to inhibit the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels. This mechanism is crucial for its potential therapeutic effects, especially in the context of cardiovascular diseases .
Comparison with Similar Compounds
Properties
IUPAC Name |
3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64O17/c1-19-36(58-38-35(50)33(48)31(46)26(57-38)18-53-37-34(49)32(47)30(45)25(16-43)56-37)24(51-4)15-29(54-19)55-22-6-9-39(2)21(14-22)5-11-41-27(39)8-10-40(3)23(7-12-42(40,41)59-41)20-13-28(44)52-17-20/h13,19,21-27,29-38,43,45-50H,5-12,14-18H2,1-4H3/t19-,21-,22+,23-,24-,25-,26-,27-,29+,30-,31-,32+,33+,34-,35-,36+,37-,38+,39+,40-,41+,42-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDXJOXIIORNFS-HRQGBTQPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
840.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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